(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S2/c1-3-21(4-2)15-8-10-16(11-9-15)22-19(24)18(28-20(22)27)13-14-6-5-7-17(12-14)23(25)26/h5-13H,3-4H2,1-2H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAXBZLEHVKGLD-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=CC=C3)[N+](=O)[O-])SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=CC=C3)[N+](=O)[O-])/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-nitrobenzylidene-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an appropriate solvent, like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of thiazolidinones exhibit significant anticancer properties. For instance, compounds related to (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines, including:
- A549 (lung cancer)
- PC-3 (prostate cancer)
- HepG2 (liver cancer)
Studies have reported 50% inhibitory concentrations ranging from 7.0 to 20.3 µM, indicating potent anticancer activity against these cell lines .
Antiviral Activity
Recent investigations have revealed that similar thiazolidinone compounds can inhibit HIV infection. They block HIV-mediated cell-cell fusion and the formation of the gp41 six-helix bundle, which is critical for viral entry into host cells . This suggests potential applications in antiviral drug development.
Enzyme Inhibition
The compound has also been tested for its inhibitory effects on key enzymes involved in various biological processes. For example, it has shown activity against:
- DYRK1A : A kinase involved in neurodegenerative diseases.
- NS2B/NS3 protease of Dengue virus : This inhibition could lead to therapeutic strategies against dengue fever .
Synthesis and Modification
The synthesis of this compound involves various chemical reactions that can be optimized to enhance yield and purity. Microwave-assisted synthesis has been explored to improve reaction times and efficiency .
Study 1: Antitumor Activity
In a study evaluating the antitumor activity of thiazolidinone derivatives, researchers synthesized a series of compounds and tested their effects on tumor cell lines. The results indicated that certain modifications to the thiazolidinone structure significantly enhanced anticancer efficacy, making them promising candidates for further development .
Study 2: Antiviral Efficacy Against HIV
Another study focused on the antiviral properties of thiazolidinone derivatives against HIV. The compounds were tested in vitro for their ability to inhibit viral replication and showed promising results that warrant further investigation into their mechanism of action and potential clinical applications .
Mechanism of Action
The mechanism of action of (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer cells, the compound may induce apoptosis by interacting with cellular pathways involved in cell cycle regulation and programmed cell death.
Comparison with Similar Compounds
Substituent Variations at Position 3
Key Observations :
Substituent Variations at Position 5
Key Observations :
Crystallographic Insights
While crystallographic data for the target compound is unavailable, analogs with 2-methylbenzylidene or 2-hydroxybenzylidene groups exhibit planar thiazolidinone cores and Z-configuration stability . The nitro group in the target may induce torsional strain, affecting packing efficiency.
Biological Activity
The compound (5Z)-3-[4-(diethylamino)phenyl]-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
General Properties of Thiazolidin-4-ones
Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological efficacy. These compounds have been reported to exhibit a wide range of pharmacological activities, including:
- Anticancer
- Antimicrobial
- Antidiabetic
- Antioxidant
- Anti-inflammatory
- Antitubercular
The biological activity is often influenced by substituents on the thiazolidinone ring, making it a versatile scaffold for drug design .
Structure-Activity Relationship (SAR)
The structure of this compound includes critical functional groups that contribute to its biological activity:
| Component | Description |
|---|---|
| Diethylamino Group | Enhances solubility and may influence receptor interactions. |
| Nitro Group | Potentially increases electron affinity, impacting biological interactions. |
| Thiazolidinone Core | Central to the compound's pharmacological properties. |
Studies indicate that modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to significant changes in activity profiles .
Anticancer Activity
Recent research highlights the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of key enzymes and pathways associated with tumor growth .
Antimicrobial Effects
This compound has demonstrated significant antimicrobial activity. In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related thiazolidinone compounds have been documented as follows:
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 0.5 |
| Compound B | Escherichia coli | 31.25 |
These findings suggest that the thiazolidinone scaffold can be optimized for enhanced antimicrobial properties .
Antioxidant Activity
The antioxidant capabilities of thiazolidinones have also been explored extensively. Compounds similar to this compound showed effective radical scavenging activities in various assays, indicating their potential utility in oxidative stress-related conditions .
Case Studies
Several case studies have highlighted the efficacy of thiazolidinone derivatives:
- Cancer Cell Line Studies : A study showed that specific thiazolidinone derivatives exhibited IC50 values as low as 10 µM against human breast cancer cells, suggesting potent anticancer properties.
- Antimicrobial Efficacy : Another investigation demonstrated that a related compound had a significant zone of inhibition against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in combating resistant infections.
Q & A
Q. What are the standard synthetic routes for preparing this thiazolidinone derivative, and how can reaction conditions be optimized for yield?
Methodological Answer:
- Synthetic Route : A common approach involves refluxing a mixture of thiosemicarbazide derivatives (e.g., 3-(4-hydroxyphenyl)thiosemicarbazide), chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid solvent system. This method is adapted from protocols used for structurally analogous thiazolidinones .
- Optimization Strategies :
- Solvent Ratio : Adjusting DMF:acetic acid ratios (e.g., 1:2 v/v) improves solubility of nitroaromatic precursors.
- Reaction Time : Extended reflux durations (2–4 hours) enhance cyclization efficiency.
- Catalysis : Sodium acetate acts as a base to deprotonate intermediates, accelerating ring closure.
- Yield Enhancement : Recrystallization from DMF-ethanol mixtures increases purity (>95%) and yield (reported up to 78% for similar compounds) .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- FT-IR : Key markers include:
- NMR :
- UV-Vis : Conjugation between the nitrophenyl and diethylamino groups produces strong absorbance at 350–400 nm (π→π* transitions) .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z-configuration of the benzylidene group) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiazolidinone derivatives?
Methodological Answer:
- Standardized Assays :
- Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for passage number.
- Normalize dose-response curves to account for batch-to-batch compound variability .
- Mechanistic Studies :
- Data Reconciliation :
Q. What computational approaches predict the reactivity and interaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations :
- Molecular Docking :
- Use AutoDock Vina to simulate binding to hemoglobin subunits (PDB: 1A3N). Focus on hydrogen bonds with Cys93 and hydrophobic interactions with Phe98 .
- MD Simulations :
Q. How should environmental fate studies be designed to assess this compound’s ecological impact?
Methodological Answer:
- Experimental Design :
- Analytical Methods :
- Ecotoxicity :
Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?
Methodological Answer:
- Chiral Resolution :
- Asymmetric Catalysis :
- Employ Evans’ oxazaborolidine catalysts for enantioselective Michael additions to the thiazolidinone core .
- Chromatography :
Q. How can researchers validate the Z-configuration of the benzylidene group experimentally?
Methodological Answer:
- NOESY NMR :
- X-ray Diffraction :
- UV-Vis Comparison :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
